N-(2-bromo-4-methylphenyl)-2-(3-chlorophenoxy)acetamide
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Overview
Description
N-(2-bromo-4-methylphenyl)-2-(3-chlorophenoxy)acetamide: is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a bromo-substituted phenyl group, a chlorophenoxy group, and an acetamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromo-4-methylphenyl)-2-(3-chlorophenoxy)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-4-methylaniline and 3-chlorophenoxyacetic acid.
Formation of Acyl Chloride: 3-chlorophenoxyacetic acid is converted to its corresponding acyl chloride using thionyl chloride or oxalyl chloride.
Amide Formation: The acyl chloride is then reacted with 2-bromo-4-methylaniline in the presence of a base such as triethylamine to form the desired acetamide.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms (bromo and chloro groups).
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of various derivatives.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (hydrochloric acid) or basic conditions (sodium hydroxide).
Major Products Formed:
Substitution: Formation of substituted derivatives with different nucleophiles.
Oxidation: Formation of oxidized derivatives such as carboxylic acids.
Reduction: Formation of reduced derivatives such as amines.
Hydrolysis: Formation of 2-bromo-4-methylaniline and 3-chlorophenoxyacetic acid.
Scientific Research Applications
Chemistry:
Synthesis of Derivatives:
Catalysis: Investigated for its potential use as a ligand in catalytic reactions.
Biology and Medicine:
Pharmacological Studies: Explored for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Drug Development: Studied as a potential lead compound for the development of new therapeutic agents.
Industry:
Agricultural Chemicals: Investigated for its potential use in the development of herbicides and pesticides.
Material Science:
Mechanism of Action
The mechanism of action of N-(2-bromo-4-methylphenyl)-2-(3-chlorophenoxy)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and molecular targets involved are subject to ongoing research and may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
- N-(2-bromo-4-methylphenyl)-2-(4-chlorophenoxy)acetamide
- N-(2-bromo-4-methylphenyl)-2-(3-fluorophenoxy)acetamide
- N-(2-bromo-4-methylphenyl)-2-(3-bromophenoxy)acetamide
Comparison:
- Structural Differences: The presence of different substituents on the phenoxy group (e.g., chloro, fluoro, bromo) can lead to variations in chemical reactivity and biological activity.
- Unique Properties: N-(2-bromo-4-methylphenyl)-2-(3-chlorophenoxy)acetamide is unique due to the specific combination of bromo and chloro substituents, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(2-bromo-4-methylphenyl)-2-(3-chlorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClNO2/c1-10-5-6-14(13(16)7-10)18-15(19)9-20-12-4-2-3-11(17)8-12/h2-8H,9H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDDHNAFSJQIORH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)COC2=CC(=CC=C2)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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